116-9e
CAS No.: 831217-43-7
Cat. No.: VC0534402
Molecular Formula: C31H32N2O5
Molecular Weight: 512.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 831217-43-7 |
---|---|
Molecular Formula | C31H32N2O5 |
Molecular Weight | 512.6 g/mol |
IUPAC Name | 6-[4-methyl-2-oxo-5-phenylmethoxycarbonyl-6-(4-phenylphenyl)-1,6-dihydropyrimidin-3-yl]hexanoic acid |
Standard InChI | InChI=1S/C31H32N2O5/c1-22-28(30(36)38-21-23-11-5-2-6-12-23)29(32-31(37)33(22)20-10-4-9-15-27(34)35)26-18-16-25(17-19-26)24-13-7-3-8-14-24/h2-3,5-8,11-14,16-19,29H,4,9-10,15,20-21H2,1H3,(H,32,37)(H,34,35) |
Standard InChI Key | GHFQWLNXJMUCGC-UHFFFAOYSA-N |
SMILES | CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES | CC1=C(C(NC(=O)N1CCCCCC(=O)O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of 116-9e
Basic Chemical Properties
116-9e, also known as MAL2-11B, is characterized by the CAS registry number 831217-43-7. Its chemical structure features a dihydropyrimidine core linked to aromatic substituents, which facilitates interactions with the J-domain of Hsp40 co-chaperones . The compound exhibits high solubility in dimethyl sulfoxide (DMSO) at 100 mg/mL (195.08 mM), making it suitable for in vitro assays . Stability testing recommends storage at -20°C for up to one month or -80°C for six months to prevent degradation .
Table 1: Key Chemical Properties of 116-9e
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 512.6 g/mol |
Solubility | 195.08 mM in DMSO |
Purity | >98% (HPLC-confirmed) |
Storage Conditions | -20°C (short-term), -80°C (long-term) |
Synthesis and Industrial Production
The synthesis of 116-9e involves multi-step organic reactions, including cyclocondensation and functional group modifications under controlled temperature and solvent conditions . Industrial-scale production employs continuous flow reactors to optimize yield, followed by purification via high-performance liquid chromatography (HPLC) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensure batch consistency, critical for preclinical applications .
Mechanism of Action: Targeting Hsp70 and DNAJA1
Disruption of Hsp70-DNAJA1 Interactions
116-9e binds to the J-domain of DNAJA1, a co-chaperone critical for Hsp70’s ATPase cycle. This interaction prevents the allosteric activation of Hsp70, impairing its ability to refold misfolded proteins and regulate stress responses . Structural studies reveal that 116-9e occupies a hydrophobic pocket in DNAJA1, destabilizing its complex with Hsp70 .
Inhibition of ATPase Activity
The compound reduces the endogenous ATPase activity of viral tumor antigens, such as SV40 TAg, by ~80% at 15 µM . This inhibition correlates with decreased viral DNA replication, as Hsp70’s chaperone function is essential for stabilizing viral polymerase complexes .
Table 2: Enzymatic Inhibition Profile of 116-9e
Target | IC₅₀/EC₅₀ | Experimental Model |
---|---|---|
DNAJA1-Hsp70 Binding | 10 µM | In vitro ATPase assay |
SV40 TAg ATPase | 15 µM | Purified protein |
BK Virus Replication | 15 µM | Human kidney cells |
Antiviral Applications Against DNA Viruses
Suppression of SV40 Replication
In SV40-infected cells, 116-9e reduces viral DNA synthesis by 90% within 48 hours, outperforming earlier inhibitors like MAL3-101 . Mechanistically, it blocks TAg’s recruitment of Hsp70 to viral replication origins, preventing the unwinding of viral DNA .
Activity Against BK Virus
In a human renal proximal tubule epithelial cell line (RPTEC), 116-9e (15 µM) decreased BK virus titers by 3-log units over five days . This effect is attributed to the compound’s dual inhibition of viral helicase activity and host chaperone support .
Role in Cancer Research and Drug Resistance
Synergy with Chemotherapeutic Agents
Combining 116-9e with cabozantinib (a tyrosine kinase inhibitor) enhanced apoptosis in LNCaP prostate cancer cells by 40% compared to monotherapy. Similarly, co-treatment with triapine (a ribonucleotide reductase inhibitor) increased growth inhibition in HAP1 cells by 60%, suggesting broad applicability in overcoming chemoresistance .
Targeting Ribonucleotide Reductase (RNR)
116-9e disrupts the Rnr2-Ydj1 complex in yeast and the R2B-Hdj2 complex in mammals, sensitizing cells to hydroxyurea and gemcitabine . This occurs via indirect inhibition of RNR’s iron-radical coordination, a process dependent on Hsp70 chaperone activity .
Table 3: Anticancer Effects of 116-9e in Preclinical Models
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